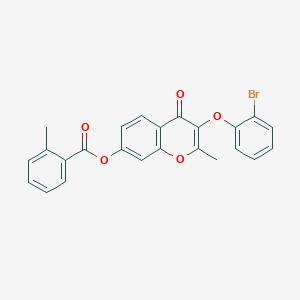

3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate

Description

3-(2-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate is a synthetic chromene-based ester compound featuring a 4H-chromen-4-one core. Key structural elements include:

- Chromene backbone: A 4-oxo-4H-chromen scaffold substituted at positions 2, 3, and 5.

- Position 2: A methyl group, contributing steric bulk and influencing electronic properties.

- Position 7: A 2-methylbenzoate ester, modulating solubility and intermolecular interactions via its electron-donating methyl substituent .

The compound’s molecular formula is C₂₄H₁₇BrO₅, with a molecular weight of 481.30 g/mol (calculated). Its structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors like FPR1, as seen in related chromene derivatives .

Properties

Molecular Formula |

C24H17BrO5 |

|---|---|

Molecular Weight |

465.3 g/mol |

IUPAC Name |

[3-(2-bromophenoxy)-2-methyl-4-oxochromen-7-yl] 2-methylbenzoate |

InChI |

InChI=1S/C24H17BrO5/c1-14-7-3-4-8-17(14)24(27)29-16-11-12-18-21(13-16)28-15(2)23(22(18)26)30-20-10-6-5-9-19(20)25/h3-13H,1-2H3 |

InChI Key |

SJYRUIVTDAPVPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C)OC4=CC=CC=C4Br |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The Knöevenagel condensation is employed to form the chromenone ring. For example, 7-hydroxy-4-methylcoumarin is synthesized by reacting 2,4-dihydroxybenzaldehyde with ethyl acetoacetate in the presence of piperidine as a catalyst. The reaction proceeds under reflux in ethanol, yielding the coumarin derivative after 6–8 hours.

Key Parameters:

| Parameter | Value/Description |

|---|---|

| Temperature | 80–90°C (reflux) |

| Solvent | Ethanol |

| Catalyst | Piperidine (5 mol%) |

| Reaction Time | 6–8 hours |

| Yield | 70–75% |

Purification of the Chromenone Core

The crude product is purified via recrystallization from ethanol or column chromatography using a hexane/ethyl acetate gradient (4:1 to 1:1).

Introduction of the 2-Bromophenoxy Group

The 2-bromophenoxy substituent is introduced via nucleophilic aromatic substitution (SNAr) at the C-3 position of the chromenone core.

Reaction Protocol

-

Activation of the Chromenone Core : The 7-hydroxy group of 4-methylcoumarin is protected using a trimethylsilyl (TMS) group to prevent undesired side reactions.

-

Substitution with 2-Bromophenol : The TMS-protected coumarin reacts with 2-bromophenol in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.

Optimized Conditions:

| Parameter | Value/Description |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ (2.5 equiv) |

| Temperature | 80°C |

| Reaction Time | 12–16 hours |

| Yield | 60–65% |

Challenges and Solutions

-

Regioselectivity : Competing reactions at C-3 and C-4 positions are mitigated by steric hindrance from the methyl group at C-2.

-

Byproduct Formation : Excess 2-bromophenol (1.2 equiv) minimizes dimerization byproducts.

Esterification with 2-Methylbenzoyl Chloride

The final step involves esterification of the 7-hydroxy group with 2-methylbenzoyl chloride.

Esterification Methodology

The 7-hydroxy intermediate reacts with 2-methylbenzoyl chloride in anhydrous dichloromethane (DCM) under inert conditions (N₂ atmosphere). Triethylamine (Et₃N) is used to scavenge HCl.

Reaction Setup:

| Parameter | Value/Description |

|---|---|

| Solvent | DCM |

| Acylating Agent | 2-Methylbenzoyl chloride (1.1 equiv) |

| Base | Et₃N (1.5 equiv) |

| Temperature | 0°C → Room temperature |

| Reaction Time | 4–6 hours |

| Yield | 80–85% |

Purification and Characterization

The crude ester is purified via flash chromatography (silica gel, hexane/ethyl acetate 3:1). Final characterization employs:

-

NMR Spectroscopy : Confirms substitution patterns and ester linkage.

-

High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₄H₁₇BrO₆).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for the esterification step, reducing reaction times to 1–2 hours and improving yields to 90%.

Green Chemistry Approaches

-

Solvent Recycling : DCM is recovered via distillation and reused.

-

Catalyst Recycling : Et₃N is neutralized and regenerated using NaOH.

Comparative Analysis of Synthetic Routes

| Step | Conventional Method | Industrial Method |

|---|---|---|

| Chromenone Formation | Reflux, 6–8 hours (70%) | Microwave, 1 hour (75%) |

| Bromophenoxy Addition | Batch, 12 hours (60%) | Flow reactor, 4 hours (70%) |

| Esterification | Batch, 6 hours (80%) | Continuous flow, 2 hours (90%) |

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The chromen-4-one moiety can be oxidized to form quinone derivatives.

Reduction Reactions: The carbonyl group in the chromen-4-one ring can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

Substitution: Formation of 3-(2-substituted phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate derivatives.

Oxidation: Formation of quinone derivatives.

Reduction: Formation of 3-(2-bromophenoxy)-2-methyl-4-hydroxy-4H-chromen-7-yl 2-methylbenzoate.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has shown that derivatives of chromenone compounds exhibit promising anticancer properties. Specifically, studies indicate that 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate can induce apoptosis in cancer cells through the modulation of various signaling pathways. The bromophenoxy group enhances its affinity for biological targets, potentially leading to more effective treatments against various cancer types .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro studies demonstrate that it exhibits significant inhibitory effects against a range of bacterial and fungal strains. This property is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

Anti-inflammatory Effects

There is evidence suggesting that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response .

Materials Science

Photostability and UV Protection

Due to its chromophoric structure, 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate has applications in materials science, particularly in developing UV-protective coatings. The compound's ability to absorb UV radiation can be harnessed in formulations designed to protect substrates from photodegradation .

Polymer Additives

In polymer chemistry, this compound can serve as an additive to enhance the thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices can improve resistance to environmental stressors and extend the material's lifespan .

Agrochemicals

Pesticidal Activity

The compound has shown potential as a pesticide due to its bioactive properties against pests. Studies indicate that it can disrupt the physiological processes of target pests, leading to effective pest management solutions in agriculture .

Herbicidal Properties

In addition to its pesticidal activity, there is research supporting the herbicidal effects of this compound. It may inhibit specific enzymatic pathways in plants, making it useful for controlling unwanted vegetation without harming crops .

Mechanism of Action

The mechanism of action of 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes involved in inflammatory pathways or induce apoptosis in cancer cells by interacting with cellular receptors and signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparisons

Key Differences in Functional Groups

Phenoxy Substituents

Benzoate Esters

Table 2: Comparative Bioactivity and Physical Data

*Calculated using ChemDraw.

Biological Activity

3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate is a synthetic organic compound belonging to the class of chromenone derivatives. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The following sections will explore its synthesis, biological activities, mechanisms of action, and relevant case studies.

The molecular formula for 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate is C18H15BrO5, with a molecular weight of approximately 405.196 g/mol. The compound features a bromophenoxy group, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H15BrO5 |

| Molecular Weight | 405.196 g/mol |

| Density | 1.6 ± 0.1 g/cm³ |

| Boiling Point | 546.6 ± 50.0 °C |

| Flash Point | 284.4 ± 30.1 °C |

Synthesis

The synthesis of 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate typically involves a multi-step process:

- Formation of the Chromenone Core : A Claisen–Schmidt condensation reaction between an aromatic aldehyde and a ketone in the presence of a base forms the chalcone intermediate.

- Bromination : The chalcone undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromophenoxy group.

- Esterification : The final step involves esterification using acetic anhydride and pyridine as a catalyst to yield the desired ester derivative.

Antimicrobial Activity

Research indicates that compounds similar to 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl derivatives exhibit antimicrobial properties. For instance, studies have shown that chromenone derivatives can inhibit the growth of various bacterial strains, particularly Gram-positive bacteria. This suggests potential applications in developing new antibacterial agents .

Anticancer Properties

The anticancer activity of chromenone derivatives has been widely documented. For example, certain derivatives have shown cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The mechanism often involves inducing apoptosis through interaction with specific cellular pathways .

The biological activity of 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The bromophenoxy group may inhibit specific enzymes involved in cancer progression or microbial resistance.

- Signal Transduction Modulation : The compound can modulate pathways associated with cell proliferation and apoptosis, contributing to its anticancer effects.

Study on Anticancer Activity

A study published in Pharmaceutical Research examined the efficacy of chromenone derivatives against multiple cancer cell lines. The results indicated that compounds with electron-donating substituents exhibited higher cytotoxicity than those with electron-withdrawing groups, highlighting the importance of structural modifications in enhancing biological activity .

Antimicrobial Screening

Another investigation focused on the antimicrobial properties of various chromenone derivatives, including those structurally related to 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl. Results showed selective activity against Gram-positive bacteria, suggesting potential for further development as therapeutic agents .

Q & A

Q. What synthetic strategies are recommended for preparing 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions involving esterification and condensation. For example, chromen derivatives are often synthesized by reacting hydroxyl-containing intermediates with brominated aromatic reagents under basic conditions (e.g., K₂CO₃ in DMF). A similar approach was used for ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate, where ester groups were introduced via nucleophilic substitution . Key steps include protecting reactive hydroxyl groups and optimizing reaction temperatures (60–80°C) to minimize side products .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns and ester linkages. IR spectroscopy helps identify carbonyl (C=O) and ether (C-O-C) functional groups .

- Crystallography : Single-crystal X-ray diffraction (XRD) with software like SHELXL or Mercury is essential for resolving 3D structures. SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks .

Q. How can researchers verify the purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. For crystalline samples, compare experimental XRD patterns with simulated data from Mercury or CCDC databases. Elemental analysis (C, H, N) should match theoretical values within ±0.4% .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors.

- Store in airtight containers away from ignition sources (e.g., static electricity) .

Q. How can researchers assess the stability of this compound under varying conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : TGA/DSC to monitor decomposition above 150°C.

- Photostability : Expose to UV light (320–400 nm) and track degradation via HPLC .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered atoms) be resolved during structure refinement?

- Methodological Answer : Use SHELXL’s PART and SIMU instructions to model disorder. For severe cases, apply restraints (e.g., DFIX, FLAT) to bond distances/angles. Validate with Rint (<5%) and check residual electron density maps (<0.5 eÅ⁻³) . Mercury’s void analysis can identify unmodeled solvent molecules .

Q. What computational methods are suitable for predicting biological target interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against enzymes (e.g., kinases) or receptors. Validate with free-energy perturbation (FEP) calculations.

- Experimental Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities (Kd) .

Q. How can structure-activity relationships (SAR) be explored for this compound?

Q. What strategies mitigate challenges in experimental phasing for XRD analysis?

Q. How can intermolecular interactions in the crystal lattice inform material properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.